molecular formula C4H6O3 B045391 Methyl pyruvate CAS No. 600-22-6

Methyl pyruvate

Cat. No.: B045391
CAS No.: 600-22-6
M. Wt: 102.09 g/mol
InChI Key: CWKLZLBVOJRSOM-UHFFFAOYSA-N
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Description

Methyl pyruvate (MP; CH₃COCO₂CH₃) is the methyl ester of pyruvic acid, a key intermediate in glycolysis and the tricarboxylic acid (TCA) cycle. It is characterized by a ketone group at the C2 position and a methyl ester group at the carboxyl terminus, with a molecular weight of 102.09 g/mol and CAS number 600-22-6 . Unlike pyruvate, MP is cell-permeable due to its lipophilic methyl group, enabling passive diffusion without requiring monocarboxylate transporters (SLC16) . This property makes it a valuable synthetic pro-metabolite, as intracellular carboxylesterases hydrolyze MP to release pyruvate, which replenishes mitochondrial substrates or compensates for glycolytic inhibition . MP is also widely studied in heterogeneous catalysis, particularly in enantioselective hydrogenation reactions on metal surfaces like Pd(111), where its interaction with chiral modifiers enhances reaction rates and stereochemical outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pyruvate can be synthesized through the esterification of pyruvic acid. One common method involves reacting pyruvic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed, and the water produced is removed azeotropically . Another method involves the reaction of the silver salt of pyruvic acid with methyl iodide .

Industrial Production Methods: Industrial production of this compound typically follows the esterification route due to its efficiency and simplicity. The reaction is carried out in large reactors where pyruvic acid and methanol are mixed with a catalyst, and the resulting ester is purified through distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including carbon dioxide and water.

    Reduction: It can be reduced to form methyl lactate, especially in the presence of hydrogen and a suitable catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as platinum or palladium on carbon are used in hydrogenation reactions.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Methyl lactate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2.1 Metabolic Studies

Methyl pyruvate acts as a potent secretagogue in studies of stimulus-secretion coupling. It has been used to explore the mechanisms of insulin secretion in pancreatic beta cells, providing insights into glucose metabolism and diabetes management .

2.2 Neurobiology

Research has indicated that this compound can influence neuronal activity. For instance, it has been shown to enhance the activity of pyruvate dehydrogenase complex (PDHC), which is crucial for energy metabolism in neurons. This effect is particularly significant in conditions like lactic acidosis where PDHC activity is impaired .

2.3 Drug Development

This compound is involved in the synthesis of various pharmaceutical compounds. It serves as a precursor in the production of quinoxalines, which have potential applications as dual inhibitors in cancer therapy .

Pharmacological Applications

3.1 Treatment of Metabolic Disorders

This compound has been investigated for its therapeutic potential in metabolic disorders such as pyruvate dehydrogenase complex deficiency. In animal models, it has been shown to prevent lactic acidosis by enhancing PDHC activity, thus offering a promising avenue for treatment .

3.2 Veterinary Medicine

In veterinary applications, this compound is used as an active ingredient in certain medicinal products aimed at treating parasitic infections in animals. Its efficacy as a veterinary parasiticide highlights its versatility beyond human medicine .

Industrial Applications

4.1 Chemical Synthesis

This compound plays a crucial role in the synthesis of various chemicals and polymers. It is utilized in the production of polyesters and other polymeric materials due to its reactivity with different monomers .

4.2 Agricultural Use

The compound can also be employed as an agrochemical, where its derivatives are used in the formulation of pesticides and herbicides, contributing to agricultural productivity and pest management strategies.

Case Studies

Study Focus Findings
Ferriero et al., 2014PDHC DeficiencyThis compound enhances PDHC activity, reducing lactic acidosis symptoms in animal models .
Thermo Scientific StudyInsulin SecretionThis compound acts as a secretagogue, influencing insulin release mechanisms .
Veterinary ResearchParasiticide EfficacyDemonstrated effectiveness against ectozoon parasites in veterinary settings .

Mechanism of Action

Methyl pyruvate exerts its effects primarily through its role in metabolic pathways. It can enter the citric acid cycle after being converted to pyruvate, where it participates in energy production. Additionally, it has been shown to stimulate insulin secretion by increasing the concentration of free calcium ions in pancreatic cells .

Comparison with Similar Compounds

Methyl pyruvate shares structural and functional similarities with pyruvate derivatives, α-keto esters, and other metabolic intermediates. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Formula Molecular Weight Key Functional Groups Cell Permeability Transport Mechanism
This compound CH₃COCO₂CH₃ 102.09 Ketone, methyl ester High (passive) Independent of SLC16
Pyruvic acid CH₃COCOOH 88.06 Ketone, carboxylic acid Low SLC16-dependent
Ethyl pyruvate CH₃COCO₂C₂H₅ 116.12 Ketone, ethyl ester Moderate Partially SLC16-independent
Lactate CH₃CHOHCOO⁻ 89.07 Hydroxyl, carboxylate Moderate SLC16-dependent
Acetate CH₃COO⁻ 59.04 Carboxylate Low SLC16-independent

Key Insights :

  • MP’s methyl ester enhances lipophilicity, enabling superior cell entry compared to pyruvate or lactate .
  • Ethyl pyruvate, a bulkier analog, shows reduced passive diffusion efficiency compared to MP .

Metabolic and Enzymatic Interactions

Role in Glycolysis and Mitochondrial Metabolism

  • MP vs. Pyruvate: MP is hydrolyzed to pyruvate intracellularly, bypassing transporter limitations. In ENO1-deleted cancer cells, MP supplementation shifts the IC₅₀ of enolase inhibitors from ~20 nM to ~150 nM, whereas pyruvate-free media or lactate/acetate have minimal effects .
  • MP vs. Lactate : Lactate requires conversion to pyruvate via lactate dehydrogenase (LDH), while MP directly supplies pyruvate, making it more effective in rescuing mitochondrial pyruvate carrier (MPC) inhibition .

Enzyme Inhibition and Binding Affinity

Compound Target Enzyme IC₅₀ / Binding Energy Mechanism
This compound Enolase IC₅₀ shift: 20→150 nM Competes with phosphoenolpyruvate
This compound Lactate dehydrogenase ΔG = -3.66 kcal/mol Substrate analog
Oxamate Lactate dehydrogenase ΔG = -5.25 kcal/mol Competitive inhibitor
Phosphoglycolate Pyruvate kinase Kᵢ = 0.15 mM Competitive inhibition

Key Insights :

  • MP’s binding to LDH is weaker than oxamate but stronger than pyruvate, reflecting its role as a substrate analog rather than a potent inhibitor .
  • Phosphoglycolate, a pyruvate kinase inhibitor, shares structural similarities with MP but lacks the ester group, reducing cell permeability .

Catalytic Hydrogenation Activity

MP is a model substrate in enantioselective hydrogenation studies. Compared to ethyl pyruvate, MP exhibits:

  • Higher Reactivity: On Pd(111) surfaces modified with R-1-(1-naphthyl)ethylamine (NEA), MP’s enol tautomer binds via C=C, which is more reactive toward hydrogenation than the C=O group in ethyl pyruvate .
  • Enhanced Diastereomeric Interactions : MP forms stable docking complexes with NEA, optimizing hydrogen bonding (C=O⋯H₂N) and surface alignment, leading to 70% enantiomeric excess in methyl lactate production .

Biological Activity

Methyl pyruvate (MP) is an ester of pyruvic acid that has garnered attention for its biological activities, particularly in metabolic processes and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and potential therapeutic uses.

Overview of this compound

This compound is a small organic molecule with the chemical formula C₄H₈O₃. It is known to act as a substrate for various metabolic pathways and has been studied for its effects on insulin secretion, mitochondrial function, and cellular respiration.

  • Stimulation of Insulin Secretion :
    • This compound has been shown to enhance insulin secretion from pancreatic beta-cells. It acts as a potent secretagogue, eliciting electrical activity in beta-cells even in the presence of low glucose concentrations (0.5 mM). This effect is attributed to its ability to increase cytosolic free calcium concentration and hyperpolarize the mitochondrial membrane potential, which is crucial for ATP production .
  • Enhancement of Mitochondrial Function :
    • In studies, this compound has been reported to stimulate ATP production by activating respiratory chains in mitochondria. It appears to inhibit certain ion currents across mitochondrial membranes, which may contribute to increased ATP synthesis in beta-cells . However, it does not significantly affect the ATP/ADP ratio or NAD(P)H levels, suggesting a complex interaction with mitochondrial metabolism .
  • Role in Cellular Metabolism :
    • This compound plays a critical role in maintaining glycolysis and the tricarboxylic acid (TCA) cycle flux under high-glucose conditions. It suppresses poly(ADP-ribose) polymerase (PARP) activity, which may help in maintaining cell viability and energy production during metabolic stress .

Therapeutic Applications

  • Cancer Therapy :
    • This compound has shown promise in enhancing radiosensitivity in tumor cells by increasing the production of reactive oxygen species (ROS). This property may make it a valuable adjunct in radiotherapy, potentially improving treatment outcomes for cancer patients .
  • Diabetes Management :
    • Due to its effects on insulin secretion and cellular metabolism, this compound may have potential applications in managing diabetes. Its ability to stimulate insulin release could be beneficial in treating conditions characterized by impaired insulin secretion .
  • Neuroprotection :
    • Research indicates that this compound could play a role in protecting neurons from oxidative stress and metabolic dysfunction, which are common features in neurodegenerative diseases. By supporting mitochondrial function and reducing ROS production under high-glucose conditions, it may help mitigate neuronal damage .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
Insulin SecretionStimulates electrical activity and calcium influx
ATP ProductionActivates mitochondrial respiration
RadiosensitizationIncreases ROS production in tumor cells
NeuroprotectionReduces oxidative stress under high glucose

Chemical Reactions Analysis

Metabolic Pathways in Insulin Secretion

Methyl pyruvate acts as a potent insulin secretagogue in pancreatic β-cells, distinct from pyruvate. Key mechanisms include:

a. Mitochondrial Metabolism

  • This compound is preferentially metabolized in mitochondria, enhancing intramitochondrial conversion of pyruvate-derived metabolites to amino acids (e.g., alanine, glutamate) compared to pyruvate .

  • Unlike pyruvate, it minimally affects cytosolic lactate production but significantly increases mitochondrial NAD(P)H autofluorescence, suggesting altered redox dynamics .

b. ATP-Independent Membrane Depolarization

  • This compound directly inhibits ATP-sensitive K⁺ (Kₐₜₚ) channels in β-cells, inducing membrane depolarization and Ca²⁺ influx, which triggers insulin secretion .

  • This effect persists even when mitochondrial ATP synthesis is pharmacologically uncoupled, indicating a mechanism independent of ATP/ADP ratios .

Parameter This compound Pyruvate
Insulin secretion (5 mM)Potent stimulationNo effect
Kₐₜₚ channel inhibitionYes No
Mitochondrial NAD(P)H levelsSlight decrease Increase

Photochemical Decomposition

Under UV irradiation, this compound and related species undergo decarboxylation and radical formation:

  • The pyruvate anion (CH₃C(O)COO⁻) photodecomposes into CO₂, CO, and the methide anion (CH₃⁻), which further dissociates into methyl radicals (CH₃·) and free electrons .

  • While studies focus on the anion, this compound’s ester group may alter photolysis pathways in aerosols or gas-phase environments, potentially generating reactive intermediates like CH₃· and O-centered radicals .

Proposed Pathway :
CH C O COOCH hνCH +CO+COOCH \text{CH C O COOCH }\xrightarrow{h\nu}\text{CH }+\text{CO}+\text{COOCH }

Enzymatic and Non-Enzymatic Reactions

a. Substrate for Pyruvate Carboxylase

  • Pyruvate carboxylase catalyzes pyruvate’s carboxylation to oxaloacetate. This compound’s ester group likely hinders binding, as mutations in the carboxyl transferase domain (e.g., T882A) abolish activity .

b. Hydrolysis and Esterase Activity

  • This compound is hydrolyzed to pyruvic acid and methanol in aqueous environments, though this reaction is slow under physiological conditions . Enzymatic cleavage by esterases may enhance this process in biological systems.

c. Atmospheric Reactivity

  • At air-water interfaces, pyruvic acid forms oligomers and radicals (e.g., parapyruvic acid) . this compound’s ester could undergo analogous reactions, though experimental evidence remains limited.

Comparative Reactivity with Pyruvic Acid

Property This compound Pyruvic Acid
Solubility in waterSlight High
Mitochondrial metabolismPreferential Limited
Photolysis productsCH₃·, CO, CO₂ (speculative) CH₃CHO, CO₂
Insulinotropic actionStrong Weak/none

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for methyl pyruvate, and how do reaction conditions influence yield?

this compound can be synthesized via:

  • Oxidation of methyl glyoxal using nickel phosphate catalysts in the gas phase (selectivity: ~99%, conversion: ~87.9%) .
  • Esterification of pyruvic acid with methanol , a weakly exothermic reaction (ΔrHm<sup>θ</sup> = −61.73 kJ/mol) optimized at elevated temperatures .
  • Catalytic reactions with methyl acrylate in the presence of chromium triacetoacetate (selectivity: 72%, conversion: 82%) . Key factors include catalyst choice, temperature (e.g., 450 K minimizes ΔrG<sup>θ</sup> for oxidation ), and solvent systems.

Q. Which analytical methods are most reliable for quantifying this compound in biological or chemical mixtures?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for its sensitivity and precision. The workflow involves:

  • Sample preparation : Extraction using organic solvents (e.g., acetonitrile).
  • Separation : Reversed-phase HPLC columns.
  • Quantification : MS/MS in multiple reaction monitoring (MRM) mode . Calibration curves using deuterated internal standards improve accuracy in complex matrices.

Q. What thermodynamic parameters are critical for optimizing this compound synthesis?

Key parameters include:

  • Standard enthalpy (ΔfHm<sup>θ</sup>) : −319.3 kJ/mol for methyl glyoxal oxidation .
  • Gibbs free energy (ΔrG<sup>θ</sup>) : Negative values indicate spontaneity (e.g., −345 kJ/mol at 450 K ).
  • Equilibrium constant (K) : Temperature-dependent, calculated via ΔrG<sup>θ</sup> = −RT ln K. Use the Yoneda group contribution method to estimate these values computationally .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in enzyme-catalyzed reaction mechanisms involving this compound?

Tools like PyRosetta enable active-site redesign for enzymes such as HpcH. For example:

  • Docking studies : Map transition-state analogs (e.g., 2-ketoadipate) to predict substrate binding.
  • Mutagenesis : Replace residues (e.g., Arg-70 → Lys-70) to alter catalytic activity . Validate predictions with kinetic assays (e.g., Michaelis-Menten parameters) and structural analyses (X-ray crystallography).

Q. How should researchers address discrepancies in reported thermodynamic data for this compound reactions?

  • Standardize experimental conditions : Replicate studies under controlled temperature, pressure, and catalyst loading.
  • Cross-validate methods : Compare group contribution estimates (e.g., Yoneda method ) with experimental calorimetry data.
  • Meta-analysis : Aggregate datasets from multiple studies to identify outliers and systematic errors .

Q. What experimental design principles apply to studying mitochondrial uptake of this compound?

  • Labeled substrates : Use <sup>13</sup>C- or <sup>3</sup>H-labeled this compound to track transport kinetics.
  • Inhibitor controls : Apply known mitochondrial pyruvate carrier (MPC) inhibitors (e.g., UK-5099) to isolate transport mechanisms.
  • Genetic models : Compare uptake in wild-type vs. MPC1/MPC2 knockout cells .

Q. How can asymmetric hydrogenation of this compound be optimized for chiral synthesis?

  • Catalyst design : Use Pt/Al2O3@FDU-14 catalysts for enantioselective hydrogenation.
  • Operational parameters : Optimize H2 pressure (e.g., 10–50 bar) and temperature (25–50°C) .
  • Characterization : Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What statistical approaches are essential for interpreting conflicting kinetic data in this compound studies?

  • ANOVA or t-tests : Compare means across experimental groups (ensure p-values ≤ 0.05 ).
  • Error analysis : Report standard deviations (SD) or confidence intervals (CI) for replicates.
  • Multivariate regression : Identify correlations between variables (e.g., temperature vs. conversion rate) .

Q. Methodological Guidelines

  • Data reporting : Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .
  • Manuscript preparation : Adhere to journal standards for methods reproducibility (e.g., SI units, statistical rigor ).
  • Conflict resolution : Use bioinformatics tools (e.g., MolProbity for structural validation) to reconcile experimental and computational data .

Properties

IUPAC Name

methyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O3/c1-3(5)4(6)7-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKLZLBVOJRSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O3
Source PubChem
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DSSTOX Substance ID

DTXSID9049326
Record name Methylpyruvate
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Molecular Weight

102.09 g/mol
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CAS No.

600-22-6
Record name Methyl pyruvate
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Synthesis routes and methods

Procedure details

The dimethyl acetal of methyl pyruvate was prepared using methyl pyruvate, trimethyl orthoformate, MeOH and p-toluenesulfonic acid according to the method of Wermuth (Bull. Soc. Chim. France, 732 (1964)). Methyl pyruvate dimethylacetal (50 g) p-toluenesulfonic acid (1.34 g) and hydroquinone (1.90 g) were heated in an oil bath (approx. 150° C.) and MeOH was allowed to distill off slowly (approx. 10 mL). The residue was then distilled to afford the title ester, bp approx. 50° C./20 mmHg.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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